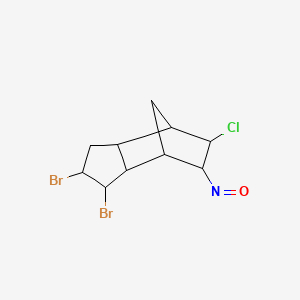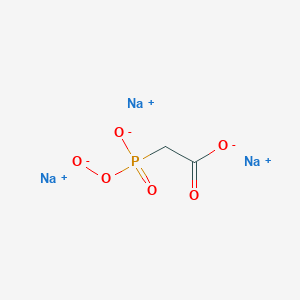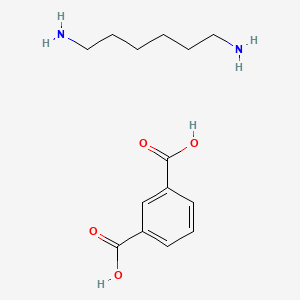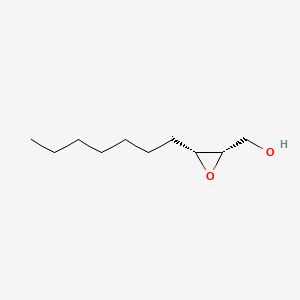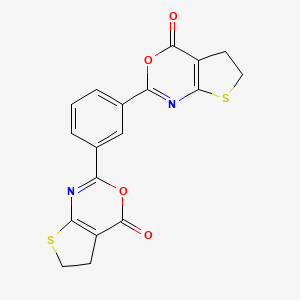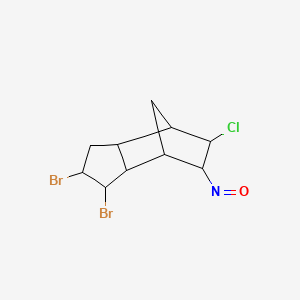
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- is a complex organic compound characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation, nitration, and cyclization reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
科学的研究の応用
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound’s halogen atoms may also participate in halogen bonding, influencing its reactivity and interactions.
類似化合物との比較
Similar Compounds
4,7-Methano-1H-indene, octahydro-: A simpler derivative without halogen or nitroso groups.
Dicyclopentadiene: Another methanoindene derivative with different substituents.
1,4-Methano-1H-indene, octahydro-4-methyl-8-methylene-7-(1-methylethyl)-: A structurally related compound with additional methyl and methylene groups.
Uniqueness
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- is unique due to its combination of halogen and nitroso substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
7466-07-1 |
|---|---|
分子式 |
C10H12Br2ClNO |
分子量 |
357.47 g/mol |
IUPAC名 |
3,4-dibromo-8-chloro-9-nitrosotricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H12Br2ClNO/c11-6-2-3-4-1-5(7(3)8(6)12)10(14-15)9(4)13/h3-10H,1-2H2 |
InChIキー |
RTOAGUKGFNBCKI-UHFFFAOYSA-N |
正規SMILES |
C1C2C3CC(C(C3C1C(C2Cl)N=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


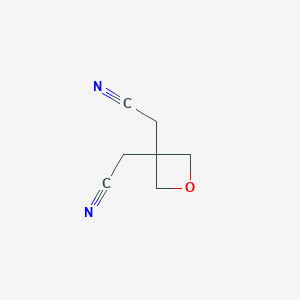
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
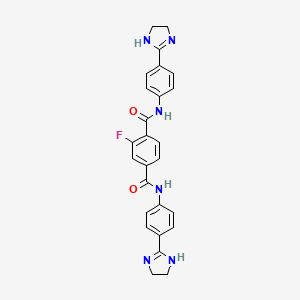

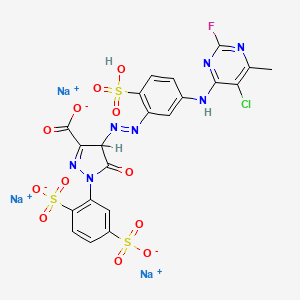

![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)
![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
